molecular formula C9H15O4P B14284077 Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate CAS No. 139930-58-8

Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate

Cat. No.: B14284077
CAS No.: 139930-58-8
M. Wt: 218.19 g/mol
InChI Key: LIFDLCVMQOMWKS-UHFFFAOYSA-N
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Description

Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate is an organophosphorus compound with a unique structure that includes a cyclopentene ring, a phosphonate group, and a dimethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate typically involves the reaction of cyclopent-1-en-1-yl derivatives with dimethyl phosphonate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the dimethyl phosphonate, followed by nucleophilic addition to the cyclopent-1-en-1-yl derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and as a ligand in coordination chemistry. The cyclopentene ring provides additional stability and reactivity, allowing the compound to participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate
  • 2,3-Dimethyl-2-cyclopenten-1-one
  • Cyclopent-2-en-1-one, 2,3-dimethyl

Uniqueness

This compound is unique due to its combination of a phosphonate group with a cyclopentene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or electrophilic centers.

Properties

CAS No.

139930-58-8

Molecular Formula

C9H15O4P

Molecular Weight

218.19 g/mol

IUPAC Name

1-(cyclopenten-1-yl)-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C9H15O4P/c1-12-14(11,13-2)7-9(10)8-5-3-4-6-8/h5H,3-4,6-7H2,1-2H3

InChI Key

LIFDLCVMQOMWKS-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1=CCCC1)OC

Origin of Product

United States

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